Ácido 3-amino-1,2,4-triazol-5-carboxílico

Descripción general

Descripción

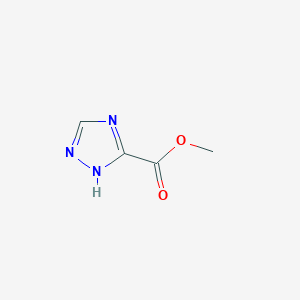

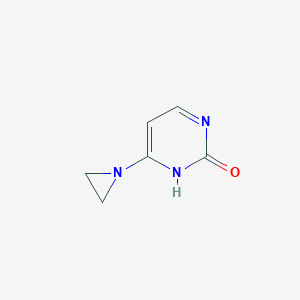

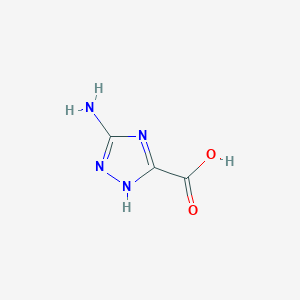

3-Amino-1,2,4-triazole-5-carboxylic acid, also known as 3-Amino-1,2,4-triazole-5-carboxylic acid, is a useful research compound. Its molecular formula is C3H4N4O2 and its molecular weight is 128.09 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Amino-1,2,4-triazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 513580. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-1,2,4-triazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1,2,4-triazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos farmacéuticos

El ácido 3-amino-1,2,4-triazol-5-carboxílico sirve como un andamiaje clave en la química farmacéutica debido a su presencia en una variedad de compuestos biológicamente activos. Es particularmente significativo en la síntesis de fármacos dirigidos a células cancerosas, microbios y otras enfermedades . La capacidad del compuesto para formar enlaces de hidrógeno e interacciones dipolares con los receptores biológicos lo convierte en un valioso farmacóforo en el diseño de fármacos .

Agentes antimicrobianos

El enlace N–C–S en el esqueleto de 1,2,4-triazol, que puede sintetizarse utilizando ácido 3-amino-1,2,4-triazol-5-carboxílico, ha demostrado propiedades antimicrobianas. Esto ha llevado a su inclusión en medicamentos como Fluconazol y Flupoxam, que son conocidos por su eficacia antimicrobiana .

Agroquímica

En la investigación agroquímica, el ácido 3-amino-1,2,4-triazol-5-carboxílico se utiliza para desarrollar compuestos que protegen los cultivos de infecciones microbianas. Sus derivados se exploran por su potencial como fungicidas y herbicidas, contribuyendo a la protección de los recursos alimentarios .

Ciencias de los materiales

Este compuesto también se utiliza en las ciencias de los materiales, donde sus derivados contribuyen al desarrollo de nuevos materiales con posibles aplicaciones en diversas industrias. Por ejemplo, su papel en la síntesis de marcos metal-orgánicos (MOF) es notable, ya que estos MOF se pueden utilizar para el almacenamiento de gas, la separación y la catálisis .

Catalizadores orgánicos

La estructura única del ácido 3-amino-1,2,4-triazol-5-carboxílico le permite actuar como catalizador orgánico en reacciones químicas. Sus derivados pueden facilitar una gama de transformaciones, lo que lo convierte en un componente versátil en la química orgánica sintética .

Investigación anticancerígena

Debido a su importancia farmacológica, este compuesto se estudia ampliamente por sus actividades anticancerígenas. Forma la base para la síntesis de varios andamiajes que exhiben actividad biológica contra las células cancerosas, lo que ayuda en el descubrimiento de nuevos fármacos anticancerígenos .

Aplicaciones analgésicas y antiinflamatorias

Los derivados del ácido 3-amino-1,2,4-triazol-5-carboxílico se investigan por sus propiedades analgésicas y antiinflamatorias. Esta investigación es crucial para el desarrollo de nuevos medicamentos para el alivio del dolor y tratamientos para afecciones inflamatorias .

Propiedades antioxidantes

La investigación sobre las capacidades antioxidantes de los derivados del ácido 3-amino-1,2,4-triazol-5-carboxílico está en curso. Los antioxidantes juegan un papel vital en la protección de las células del estrés oxidativo, y los derivados de este compuesto podrían conducir a la creación de nuevas terapias antioxidantes .

Mecanismo De Acción

Target of Action

The primary target of 3-Amino-1,2,4-triazole-5-carboxylic acid, also known as 5-amino-4H-1,2,4-triazole-3-carboxylic acid, is the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme plays a crucial role in the histidine biosynthesis pathway.

Mode of Action

3-Amino-1,2,4-triazole-5-carboxylic acid acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s function.

Análisis Bioquímico

Biochemical Properties

It is known to be involved in the synthesis of purine nucleotide analogs . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It has been found to have a vascular relaxation effect and reduce arterial pressure in SHRs .

Molecular Mechanism

It is known to be involved in the synthesis of purine nucleotide analogs

Propiedades

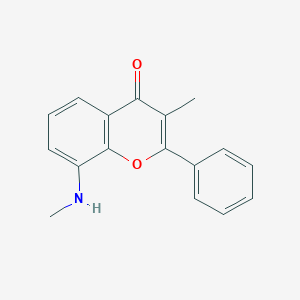

IUPAC Name |

3-amino-1H-1,2,4-triazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRGLMCHDCMPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063110 | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3641-13-2 | |

| Record name | 3-Amino-1,2,4-triazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3641-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxy-3-amino-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003641132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3641-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3641-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CARBOXY-3-AMINO-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0Z8Y9VGO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of Hatzc and its metal complexes?

A1: Hatzc is a polytopic ligand capable of coordinating with metal ions in various ways. [] For instance, it can act as a bridging ligand, connecting two metal ions through its nitrogen atoms (N1, N2) as seen in a dinuclear Co(II) complex. [] The carboxylate group (-COO-) also participates in coordination, forming complexes with various metals such as Mn, Zn, Cd, and Cu. [, , , ] These complexes exhibit diverse structures, including zero-dimensional units, one-dimensional chains, and three-dimensional supramolecular architectures, often stabilized by hydrogen bonding interactions. [, ]

Q2: How does Hatzc affect the enzyme catalase?

A2: Research indicates that Hatzc acts as an inhibitor of the antioxidant enzyme catalase, which is found in human blood erythrocytes. [] This inhibition was observed across a range of pH values, with the strongest inhibition occurring at pH 7.5 (IC50: 23.21 µM). [] While the exact mechanism of inhibition requires further investigation, this finding highlights the potential biological activity of Hatzc.

Q3: What catalytic properties and applications have been explored for Hatzc-based complexes?

A3: Hatzc-based metal complexes have demonstrated potential as catalysts, particularly in the thermal decomposition of ammonium perchlorate. [] Both Mn(atzc)2(H2O)2·2H2O and Zn(atzc)2(H2O) complexes exhibited excellent catalytic activity in this reaction, indicating their potential for use in energetic materials. []

Q4: How do different alkaline-earth metals influence the properties of Hatzc-based coordination polymers?

A4: Studies comparing Ca, Sr, and Ba-based coordination polymers with Hatzc reveal that the choice of metal ion significantly affects the structure and properties of the resulting material. [] The Ca-based structure exhibits a two-dimensional structure with Hatzc converting to its isomer, 5-Amino-1,2,4-triazole-5-carboxylic acid (5-AmTrZAc). [] In contrast, both Sr and Ba form three-dimensional structures with Hatzc. [] Interestingly, the Ca-based structure displayed the largest band-gap energy, suggesting a potential influence of the metal ion on the electronic properties of the material. []

Q5: Have there been any computational studies on Hatzc and its derivatives?

A5: Density functional theory (DFT) calculations have been employed to investigate Hatzc-based complexes. [] These calculations provided insights into vibrational modes, confirming the presence of extensive hydrogen bonding within the structures. [] Additionally, time-dependent DFT calculations accurately predicted the electronic transitions observed in UV-vis absorption spectroscopy. [] This demonstrates the utility of computational methods in understanding the properties and behavior of Hatzc and its derivatives.

Q6: What is known about the stability and potential applications of Hatzc-based metal-organic frameworks (MOFs)?

A6: A study exploring Zn-based MOFs using Hatzc and its decarboxylated derivative, 3-amino-1,2,4-triazole (AmTAZ), revealed remarkable thermal stability up to 350°C. [] These MOFs, characterized by hollow nanotubular channels, maintain their structural integrity even after the removal of guest solvent molecules. [] Furthermore, controlled thermal decomposition of these MOFs presents a potential route for preparing crystalline nanomaterials of zinc oxide (ZnO) or zinc cyanamide (ZnCN2). []

Q7: Are there any notable examples of in situ reactions involving Hatzc during complex formation?

A7: Interestingly, Hatzc can undergo in situ decarboxylation under hydrothermal conditions, transforming into 3-amino-1,2,4-triazole. [] This was observed during the synthesis of mixed-valent vanadium(III/IV) malate complexes, where the decarboxylated product participated in the formation of both octanuclear and tetradecanuclear vanadium clusters. [] This highlights the reactivity of Hatzc and its potential to yield diverse structures through in situ transformations.

Q8: Have any selective adsorption properties been observed in Hatzc-derived materials?

A8: Research on porous triazolate-oxalate-bridged metal-azolate frameworks, synthesized via in situ decarboxylation of Hatzc, has shown promising selective adsorption properties. [] These materials demonstrate potential for specific applications requiring the separation or capture of targeted molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride](/img/structure/B123441.png)